Physical and chemical properties of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Physical and chemical properties of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
An In-depth Technical Guide on 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Abstract: This technical guide provides a comprehensive analysis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, a specialized heterocyclic compound. While this molecule is not extensively documented in public literature, this paper constructs a detailed profile of its predicted physical and chemical properties, drawing upon foundational principles of organic chemistry and data from structurally analogous compounds. The guide outlines a robust synthetic pathway, details expected reactivity, and discusses potential applications in drug development and materials science. Methodologies for synthesis and characterization are provided to serve as a practical resource for researchers. This document is intended for scientists and professionals in chemical research and drug development who require a deep technical understanding of lipophilic heterocyclic scaffolds.
Introduction and Molecular Structure
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is a unique molecule combining a reactive oxazolin-5-one heterocyclic core with a long, lipophilic pentadecyl (C15) alkyl chain.[1] The structure, identified by IUPAC name 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one and CAS Number 176665-09-1, is characterized by several key features that dictate its overall properties.[1]
The core of the molecule is a 4,4-dimethyl-2-oxazolin-5-one ring system.[1] The oxazolin-5-one moiety, a type of azlactone, is a well-established functional group in organic synthesis, often derived from α-amino acids. The gem-dimethyl groups at the C4 position introduce significant steric hindrance and, critically, prevent enolization and subsequent racemization at this stereocenter, a common reactivity pathway for oxazolinones with protons at C4.
The defining feature of this molecule is the C15 saturated alkyl chain (pentadecyl group) attached at the C2 position.[1] This substantial hydrocarbon tail imparts a dominant nonpolar, hydrophobic character to the molecule, which is expected to govern its physical properties such as solubility, melting point, and intermolecular interactions. Such long-chain N-acyl amino acid derivatives are a class of endogenous signaling molecules with diverse biological roles.[2][3]
This guide will deconstruct the molecule to predict its behavior, offering a foundational understanding for researchers exploring its synthesis and potential applications.
Predicted Physicochemical Properties
The physicochemical properties of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one are largely dictated by its high molecular weight and the dominance of the C15 alkyl chain. The data presented below are calculated or inferred from structurally similar long-chain molecules and oxazolinone derivatives.[1][4][5]
Table 1: Predicted Physicochemical Data
| Property | Value | Source & Rationale |
| CAS Number | 176665-09-1 | [1] |
| Molecular Formula | C₂₀H₃₇NO₂ | [1] |
| Molecular Weight | 323.5 g/mol | [1] |
| IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | [1] |
| Appearance | White to off-white waxy solid | Inferred from pentadecanoic acid and other long-chain lipids.[5] |
| Melting Point | Estimated 55-65 °C | Higher than pentadecanoic acid (51-53 °C) due to increased molecular weight and polar core.[5] |
| Boiling Point | > 300 °C (at atmospheric pressure) | High value expected due to high molecular weight; likely decomposes before boiling. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, THF, ethyl acetate). | The C15 chain dictates poor aqueous solubility. The overall structure is highly lipophilic. |
| Calculated LogP | ~8.5 | Estimated based on the contribution of the C15 alkyl chain, indicating extreme lipophilicity. |
Synthesis and Characterization
The most logical and established method for synthesizing 2-substituted-4,4-dimethyl-2-oxazolin-5-ones is through the cyclodehydration of an N-acylated α-aminoisobutyric acid precursor.[6] This approach offers high yields and uses readily available starting materials.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from α-aminoisobutyric acid and palmitoyl chloride (the acyl chloride of the C15 pentadecanoic acid).
Step 1: N-Acylation of α-Aminoisobutyric Acid
-
Dissolve α-aminoisobutyric acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) with stirring in an ice bath.
-
In a separate flask, dissolve palmitoyl chloride (1.0 eq) in a water-miscible solvent such as tetrahydrofuran (THF).
-
Add the palmitoyl chloride solution dropwise to the stirring amino acid solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl. A white precipitate of N-palmitoyl-α-aminoisobutyric acid will form.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclodehydration to Form the Oxazolinone
-
Suspend the dried N-palmitoyl-α-aminoisobutyric acid (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to 80-100 °C with stirring for 1-2 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid peak and appearance of the oxazolinone carbonyl peak).
-
Once complete, cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.
-
Recrystallize the resulting crude solid from a suitable solvent like hexane or ethanol to yield pure 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃): Expected signals would include a triplet at ~0.88 ppm (terminal CH₃ of the pentadecyl chain), a large broad singlet at ~1.25 ppm ((CH₂)₁₂), multiplets at ~1.65 ppm and ~2.40 ppm (CH₂ groups α and β to the oxazoline ring), and a sharp singlet at ~1.45 ppm (gem-dimethyl groups at C4).
-
¹³C NMR (CDCl₃): Key signals would include the carbonyl carbon (C5) at ~180 ppm, the C2 carbon at ~165 ppm, the quaternary C4 carbon at ~65 ppm, and a series of signals between 14-32 ppm for the pentadecyl chain carbons. The gem-dimethyl carbons would appear around 25 ppm.
-
FT-IR (ATR): A strong, characteristic carbonyl (C=O) stretch is expected around 1820-1840 cm⁻¹ for the strained lactone ring. A C=N stretch would appear around 1670-1680 cm⁻¹. Strong C-H stretching bands from the alkyl chain will be prominent around 2850-2950 cm⁻¹.
Chemical Reactivity and Stability
The reactivity of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is dominated by the electrophilic nature of the oxazolinone ring.
Ring-Opening Reactions
The primary mode of reactivity is nucleophilic attack at the C5 carbonyl, leading to ring-opening. This makes the compound susceptible to hydrolysis.
-
Hydrolysis: Under both acidic and basic conditions, the lactone will hydrolyze to open the ring, yielding the parent N-palmitoyl-α-aminoisobutyric acid.[7][8] The rate of hydrolysis can be influenced by steric hindrance from the long alkyl chain.[7]
-
Aminolysis/Alcoholysis: Reaction with amines or alcohols will open the ring to form the corresponding amides or esters of N-palmitoyl-α-aminoisobutyric acid. This reactivity is fundamental to the use of oxazolinones in peptide synthesis and polymer modification.
Stability
The compound is expected to be stable under anhydrous, neutral conditions. The absence of a proton at the C4 position prevents the typical azlactone racemization pathway, making it configurationally stable if derived from a chiral precursor (though α-aminoisobutyric acid is achiral).[1] The long alkyl chain is chemically inert under most conditions.
Reactivity Pathway Diagram
Caption: Key reactivity pathways for the oxazolinone ring.
Potential Applications and Future Directions
The unique amphiphilic-like structure of this molecule suggests several potential applications, primarily leveraging its high lipophilicity and reactive core.
-
Drug Delivery and Prodrugs: The long pentadecyl chain makes the molecule highly lipid-soluble, a desirable property for enhancing the penetration of drugs through biological membranes. The oxazolinone ring could serve as a biodegradable linker, covalently attaching a hydrophilic drug. In vivo, enzymatic or pH-mediated hydrolysis would release the active drug, making the parent molecule a lipophilic prodrug. N-acyl amino acids (NAAs) are known to have various biological activities and can modulate membrane proteins.[2][3]
-
Peptide and Polymer Synthesis: Oxazolinones are activated amino acid derivatives. This compound could be used in solid-phase or solution-phase peptide synthesis to introduce a highly lipophilic N-terminal cap. In polymer science, it could be used as a monomer or as a reagent to functionalize existing polymers, imparting hydrophobic properties.[9]
-
Biomaterials and Surfactants: The structure is analogous to a fatty acid with a polar head group, suggesting potential as a non-ionic surfactant or as a building block for creating novel lipids for applications in vesicles, liposomes, or other self-assembling biomaterials.
Future research should focus on the empirical validation of the predicted properties through synthesis and characterization. Investigating its biological activity, particularly its interaction with cell membranes and lipid-modulating enzymes, could uncover novel therapeutic applications.[10][11]
Conclusion
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one represents a fascinating molecular architecture with significant, albeit largely unexplored, potential. Its properties are a direct consequence of its constituent parts: a stable, yet reactive, heterocyclic core and a dominant lipophilic tail. By providing a predictive analysis, a robust synthetic strategy, and an overview of its potential applications, this guide serves as a foundational resource to stimulate and support future research into this and related long-chain heterocyclic compounds.
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